molecular formula C8H12BrN3O2 B12070855 Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate

Cat. No.: B12070855
M. Wt: 262.10 g/mol
InChI Key: CPFXYVAMGZQPAP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate is a pyrazole derivative featuring a bromo substituent at position 4, an amino group at position 5, and an ethyl ester moiety at position 2. The 1-ethyl group distinguishes it from simpler pyrazole esters. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their versatile reactivity and ability to act as scaffolds for functionalization. The bromo and amino groups in this compound provide distinct reactivity profiles, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, respectively .

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFXYVAMGZQPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)OCC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Bromination Methods

The copper-catalyzed bromination methods exhibit varying efficiency depending on reaction conditions. Table 1 summarizes critical parameters:

Parameter Method 1 Method 2 Method 3
Temperature 20–65°C60°C65°C
Time 3.5 hours2 hours24 hours
Solvent AcetonitrileAcetonitrileAcetonitrile
Yield 81%68%66%
Purification Column chromatographyColumn chromatographyColumn chromatography

Optimal Conditions :

  • Yield : The highest yield (81%) is achieved at 20–65°C over 3.5 hours, suggesting that prolonged heating reduces efficiency due to side reactions or decomposition.

  • Catalyst Stability : CuBr₂ remains effective across temperature ranges, but inert atmospheres improve yields in shorter reactions (e.g., 68% at 60°C) .

Challenges and Optimization Strategies

Despite robust yields, challenges persist in scaling and purity:

  • Byproduct Formation : Competing reactions (e.g., polybromination) may occur at higher temperatures.

  • Solvent Selection : Acetonitrile is preferred for its stability under basic conditions, but alternatives (e.g., DMF) could be explored.

  • Catalyst Loading : Reducing CuBr₂ concentration may lower costs without significantly impacting yields.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have indicated that pyrazole derivatives, including ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate, exhibit significant antiviral properties. Research has demonstrated that compounds with similar structures can inhibit viral replication by targeting RNA-dependent RNA polymerases (RdRp) in viruses such as the measles virus . This suggests potential development pathways for antiviral medications.

1.2 Anti-inflammatory and Analgesic Properties

This compound has been investigated for its anti-inflammatory effects. Compounds in the pyrazole family have shown activity against cyclooxygenase enzymes, which play a crucial role in inflammation pathways. The structural modifications of this compound may enhance its efficacy as an analgesic or anti-inflammatory agent.

1.3 Anticancer Potential

Research into substituted pyrazoles has revealed their potential as anticancer agents. This compound could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation . Studies have shown that specific modifications to the pyrazole ring can lead to enhanced activity against various cancer cell lines.

Agricultural Applications

2.1 Herbicidal Activity

The compound's structure allows it to interact with plant metabolic pathways, making it a candidate for herbicide development. Preliminary studies suggest that this compound may inhibit specific enzymes involved in plant growth, thus serving as a selective herbicide.

2.2 Pest Control

In addition to herbicidal properties, there is emerging evidence that pyrazole derivatives can act as insecticides. The unique chemical structure of this compound may provide effective pest control solutions by disrupting insect metabolic processes .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions, allowing for modifications that can enhance its biological activity or tailor its properties for specific applications. The compound can be synthesized through methods involving bromination and subsequent reactions with amino acids or other functional groups .

Case Studies and Research Findings

Study Focus Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication at low concentrations (EC50 = 250 nM) using structurally similar pyrazoles .
Study BAnti-inflammatory EffectsFound that compounds similar to ethyl 5-amino-4-bromo-1-ethylpyrazole showed moderate to significant inhibition of cyclooxygenase enzymes.
Study CAnticancer PropertiesIdentified promising anticancer activity against various tumor cell lines, with structural modifications enhancing efficacy .
Study DHerbicidal EfficacyPreliminary results indicated effective inhibition of plant growth pathways, suggesting potential use as a herbicide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogs sharing pyrazole/indazole cores and bromo/ester substituents (Table 1). Data is derived from structural similarity assessments and synthesis pathways described in literature .

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Core Structure Substituents Similarity Score
Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate 1353100-91-0 Pyrazole 4-Br, 5-NH₂, 1-Et, 3-COOEt Reference
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate 1257861-04-3 Pyrazole 3-Br, 4-Me, 1-H, 5-COOEt 0.71
Methyl 3-bromo-1H-indazole-5-carboxylate 1086391-06-1 Indazole 3-Br, 1-H, 5-COOMe 0.69
Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate 1207431-91-1 Pyrazole 5-Br, 3-OEt, 4-COOEt 0.67
Key Observations:

Heterocycle Core : The indazole derivatives (e.g., CAS 1086391-06-1) differ in having a fused benzene ring, which increases aromaticity and may alter electronic properties compared to pyrazoles .

Crystallographic and Analytical Data

While direct crystallographic data for the target compound is unavailable, tools like SHELX and WinGX are routinely used for structural determination of similar brominated heterocycles. For example, SHELXL enables precise refinement of bromine anisotropic displacement parameters, critical for accurate bond-length analysis in halogenated compounds .

Biological Activity

Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group and a bromine substituent, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and enzymes. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, facilitating these interactions. This compound has been investigated for its potential as an inhibitor of specific enzymes and receptors, which may lead to various therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrazole compounds possess broad-spectrum antibacterial properties, making them potential candidates for the development of new antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameActivityMinimum Inhibitory Concentration (MIC)
This compoundModerate32 µg/mL
Ethyl 5-amino-4-chloro-1-methylpyrazole-3-carboxylateHigh16 µg/mL
Ethyl 5-amino-1-methylpyrazole-4-carboxylateLow>64 µg/mL

Anticancer Potential

This compound has also been evaluated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various in vitro studies. For example, one study reported that this compound inhibited the growth of human cancer cell lines with IC₅₀ values in the low micromolar range .

Table 2: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)12Inhibition of cell cycle progression
HeLa (Cervical)10Activation of caspase pathways

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at concentrations lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anticancer Study : In vitro experiments on breast cancer cells showed that treatment with the compound led to a decrease in cell viability and induced apoptosis through mitochondrial pathways. This suggests its potential utility in cancer therapy .

Q & A

What are the established synthetic routes for Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate, and how can reaction conditions be optimized for yield?

Basic
The compound is typically synthesized via multi-step routes involving cyclocondensation, bromination, and esterification. For example, pyrazole cores are often functionalized using brominating agents like NBS (N-bromosuccinimide) in solvents such as DMF or THF under controlled temperatures (40–60°C). Ethyl ester groups are introduced via nucleophilic substitution or esterification reactions, with K2_2CO3_3 as a base and ethanol as a solvent . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents to minimize byproducts.

Advanced
Regioselective bromination at the 4-position can be challenging due to competing sites. Computational modeling (DFT) predicts electron density distribution to guide reagent selection. For instance, using Lewis acids like FeCl3_3 as catalysts in bromination improves selectivity. Post-reaction analysis via LC-MS and 1^1H-NMR helps identify impurities, and silica gel chromatography (ethyl acetate/hexane gradients) isolates the target compound .

How do conflicting spectroscopic data (e.g., NMR vs. MS) arise during characterization, and how are they resolved?

Basic
Discrepancies between NMR and MS data often stem from impurities or isotopic patterns. For example, residual solvents in NMR samples or adducts in MS (e.g., [M+Na]+^+) can skew results. Purification via recrystallization or column chromatography, followed by repeat analysis, resolves most issues .

Advanced
Contradictions may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or 2D techniques (HSQC, HMBC) clarify exchange phenomena. High-resolution MS (HRMS) confirms molecular formulas, while X-ray crystallography provides definitive structural validation .

What methodologies are recommended for X-ray crystallographic analysis of this compound?

Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection at low temperatures (100 K) reduces thermal motion artifacts. SHELXL refines structures using least-squares minimization, with hydrogen atoms placed geometrically .

Advanced
Disordered solvent molecules or substituents require advanced refinement strategies in SHELXL, such as PART instructions and restraints (ISOR, DELU). TWIN commands address twinning in crystals. Validation tools (e.g., PLATON) check for missed symmetry or hydrogen-bonding networks .

How can computational methods predict the compound’s reactivity or interactions in biological systems?

Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock, Glide) models interactions with target proteins, using crystal structures from the PDB. ADMET properties (e.g., BBB permeability) are estimated via QSAR models .

What are the stability considerations for long-term storage of this compound?

Basic
Store in airtight containers under inert gas (N2_2) at –20°C. Protect from light and moisture to prevent hydrolysis of the ester group. Regular NMR checks monitor degradation .

Advanced
Accelerated stability studies (40°C/75% RH) identify degradation pathways. LC-MS tracks byproducts like de-esterified analogs. Amorphous forms, identified via PXRD, may require stabilization with excipients .

How are synthetic byproducts characterized and mitigated?

Advanced
Byproducts (e.g., di-brominated isomers) are identified via HPLC-MS co-injection with synthesized standards. Reaction monitoring (TLC or in-situ IR) halts reactions at optimal conversion. Design of Experiments (DoE) models optimize variables (e.g., solvent polarity, catalyst loading) .

What strategies validate hydrogen-bonding networks in the crystal lattice?

Advanced
SCXRD reveals intermolecular interactions (e.g., N–H···O bonds). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions. Thermal ellipsoid plots in ORTEP assess anisotropic displacement, distinguishing static disorder from dynamic motion .

How does solvent choice impact solubility during recrystallization?

Basic
Polar aprotic solvents (DMF, DMSO) enhance solubility but may co-crystallize. Mixed solvents (e.g., ethanol/water) balance solubility and polarity. Solubility parameters (HSPiP software) guide solvent selection .

What are the best practices for scaling up synthesis in academic labs?

Advanced
Continuous flow reactors minimize exothermic risks in bromination. Green chemistry principles (e.g., solvent recycling) improve sustainability. Process Analytical Technology (PAT) tools monitor key intermediates in real-time .

How are electron density maps interpreted to resolve structural ambiguities?

Advanced
Difference Fourier maps in SHELXL locate missing atoms. Residual density peaks >1 eÅ3^{-3} suggest disorder or missing solvent. Refinement with anisotropic displacement parameters (ADPs) improves model accuracy .

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